molecular formula C13H19N3O3 B14612317 2-Methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide CAS No. 60524-42-7

2-Methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide

Cat. No.: B14612317
CAS No.: 60524-42-7
M. Wt: 265.31 g/mol
InChI Key: LVQZWDGLHNEORF-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide typically involves the nitration of a pyridine derivative followed by the introduction of the carboxamide group. One common method involves the reaction of 2-methylpyridine with nitric acid to introduce the nitro group at the 5-position. This is followed by the reaction with dipropylamine to form the carboxamide group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-5-amino-N,N-dipropylpyridine-3-carboxamide, while substitution reactions can introduce various functional groups at the 5-position.

Scientific Research Applications

2-Methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with various enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitropyridine: Similar structure but lacks the carboxamide group.

    N,N-Dipropyl-3-carboxamide: Similar structure but lacks the nitro group.

Uniqueness

2-Methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

60524-42-7

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

2-methyl-5-nitro-N,N-dipropylpyridine-3-carboxamide

InChI

InChI=1S/C13H19N3O3/c1-4-6-15(7-5-2)13(17)12-8-11(16(18)19)9-14-10(12)3/h8-9H,4-7H2,1-3H3

InChI Key

LVQZWDGLHNEORF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

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